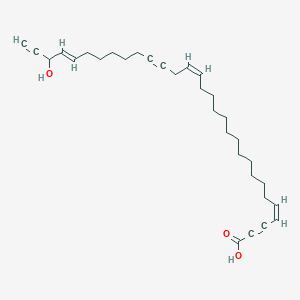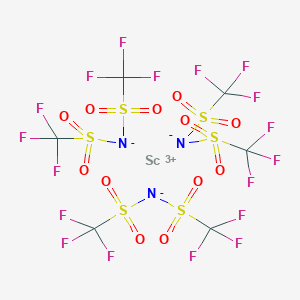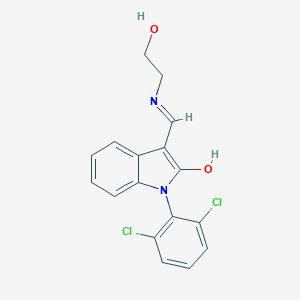
Hamacanthin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hamacanthin A is a marine bisindole alkaloid, primarily isolated from marine sponges of the genus Spongosorites and Discodermia . It is known for its unique chemical structure, which includes a 5,6-dihydropyrazin-2(1H)-one core substituted at positions 3 and 6 by 6-bromo-1H-indol-3-yl groups . This compound has garnered significant interest due to its potential biological activities, including cytotoxic, antimicrobial, and fungicidal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hamacanthin A involves several key steps. One method includes the reduction of adducts of O-benzylhydroxylamine and N-protected 3-(2-nitrovinyl)indoles . . The described methods for the synthesis include:
- Conjugate addition of O-acylhydroxylamines to 3-(2-nitrovinyl)-indoles .
Substitution of hydroxyl groups for azido groups: under the conditions of the Mitsunobu reaction.
Aminoalkylation of indoles at position 3: using the corresponding nitrones.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The key challenge remains the complex chromatographic purification required due to the formation of by-products like triphenylphosphine oxide and hydrazine dicarboxylate during the Mitsunobu reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Hamacanthin A undergoes various chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
- Reduction : This involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced derivatives.
- Substitution : This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
- Oxidation : Common reagents include potassium permanganate and chromium trioxide.
- Reduction : Reagents such as lithium aluminum hydride and sodium borohydride are frequently used.
- Substitution : Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as reduced or oxidized forms, which may exhibit different biological activities .
Applications De Recherche Scientifique
- Chemistry : It serves as a precursor for the synthesis of other marine alkaloids and complex organic molecules .
- Biology : Its cytotoxic properties make it a candidate for studying cell death mechanisms and cancer research .
- Medicine : The antimicrobial and fungicidal activities of Hamacanthin A suggest potential therapeutic applications in treating infections .
- Industry : Its unique chemical structure and reactivity make it useful in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism by which Hamacanthin A exerts its effects involves interaction with cellular targets, leading to disruption of cellular processes. It is known to induce apoptosis in cancer cells by activating specific molecular pathways . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling proteins and enzymes .
Comparaison Avec Des Composés Similaires
Hamacanthin A is part of a broader class of marine bisindole alkaloids, including:
- Hamacanthine B : Similar in structure but with slight variations in the substitution pattern .
- Spongotines : Another group of marine alkaloids with similar biological activities .
- Dihydrohamacanthins : Reduced derivatives of this compound and B .
This compound stands out due to its specific substitution pattern and the resulting unique biological activities .
Propriétés
Numéro CAS |
160098-92-0 |
|---|---|
Formule moléculaire |
C20H14Br2N4O |
Poids moléculaire |
486.2 g/mol |
Nom IUPAC |
(2S)-2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-19(20(27)26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,26,27)/t18-/m1/s1 |
Clé InChI |
LJVUNJVGWMVCQH-GOSISDBHSA-N |
SMILES |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
SMILES isomérique |
C1[C@@H](NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
SMILES canonique |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Synonymes |
Hamacanthine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)



![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)



